4-Bromo-N-(cyclopropylmethyl)-3-methylbenzamide
Description
4-Bromo-N-(cyclopropylmethyl)-3-methylbenzamide is a chemical compound characterized by its bromine atom, cyclopropylmethyl group, and benzamide structure
Properties
IUPAC Name |
4-bromo-N-(cyclopropylmethyl)-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-6-10(4-5-11(8)13)12(15)14-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQDVNIPVYGRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(cyclopropylmethyl)-3-methylbenzamide typically involves the following steps:
Bromination: The starting material, 3-methylbenzamide, undergoes bromination to introduce the bromine atom at the 4-position.
Cyclopropylmethyl Introduction: The cyclopropylmethyl group is introduced through a nucleophilic substitution reaction, where cyclopropylmethyl bromide reacts with the brominated benzamide.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-(cyclopropylmethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and iodide ions (I-) are used for substitution reactions.
Major Products Formed:
Oxidation: Bromate ion (BrO3-)
Reduction: 4-Bromo-N-(cyclopropylmethyl)-3-methylbenzylamine
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
4-Bromo-N-(cyclopropylmethyl)-3-methylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound in drug discovery for various therapeutic areas.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Bromo-N-(cyclopropylmethyl)-3-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-N-(cyclopropylmethyl)-3-methylbenzamide is unique due to its specific structural features. Similar compounds include:
4-Bromo-N-(cyclopropylmethyl)-N-methylbenzamide: Similar structure but with a different amide group.
4-Bromo-N-methylbenzamide: Lacks the cyclopropylmethyl group.
3-Methylbenzamide: Does not contain the bromine atom or cyclopropylmethyl group.
Biological Activity
4-Bromo-N-(cyclopropylmethyl)-3-methylbenzamide (CAS No. 1713436-22-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes, which is crucial in therapeutic contexts, particularly in cancer treatment where enzyme inhibition can disrupt tumor growth.
- Protein Binding : The halogen substituents (bromine) may enhance the binding affinity of the compound to various proteins, altering their function and leading to diverse biological effects.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, suggesting its potential as a candidate for developing new antibiotics.
Case Studies and Experimental Data
A series of studies have evaluated the biological effects of this compound in different contexts:
- Antitumor Activity : In vitro studies demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For example, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound at concentrations ranging from 10 to 50 µM over 48 hours.
- Antimicrobial Effects : A screening assay against various bacterial strains indicated that the compound showed moderate activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL.
Summary of Biological Activities
| Activity Type | Observed Effect | Concentration Range |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | 10 - 50 µM |
| Antimicrobial | Moderate activity against S. aureus | MIC ~ 32 µg/mL |
| Enzyme Inhibition | Inhibition of specific enzymes | Varies by enzyme type |
Applications in Drug Development
The unique properties of this compound make it a promising candidate for drug development:
- Cancer Therapeutics : Given its antitumor properties, further exploration into its mechanisms could lead to the development of new anticancer agents.
- Antimicrobial Agents : Its effectiveness against certain bacteria suggests potential use in developing new antibiotics, especially as resistance to existing drugs increases.
- Research Tool : The compound can serve as a valuable tool in biochemical research for studying enzyme functions and protein interactions due to its ability to modify biological processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
